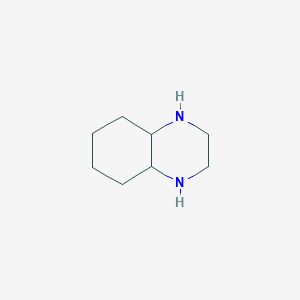

Decahydroquinoxaline

Vue d'ensemble

Description

Decahydroquinoxaline is a chemical compound with the molecular formula C8H16N2 . It is an off-white solid and has a molecular weight of 140.23 .

Synthesis Analysis

Decahydroquinoxaline has been prepared by several methods. For example, the method of Shultz gave a mixture of cis- and trans-decahydroquinoxaline . The method of Broadbent and Whittle resulted in nearly quantitative yields and had the cis configuration .

Molecular Structure Analysis

The molecular structure of Decahydroquinoxaline is characterized by a benzene ring and a pyrazine ring . The oxidation of both nitrogens of the pyrazine ring to obtain Quinoxaline 1,4-di-N-Oxides (QdNOs) offers it a variety of biological properties .

Chemical Reactions Analysis

Decahydroquinoxaline is involved in several chemical reactions. For example, it has been found that the preparation of decahydroquinoxaline by the method of Shultz gave a mixture of cis- and trans-decahydroquinoxaline .

Physical And Chemical Properties Analysis

Decahydroquinoxaline is an off-white solid . It has a molecular weight of 140.23 . More detailed physical and chemical properties could not be found in the available resources.

Applications De Recherche Scientifique

Kappa-Opioid Receptor Agonists Development : Decahydroquinoxalines have been synthesized as potent and selective κ-opioid receptor agonists. These compounds showed significant affinity for the κ-opioid receptor, and one of the compounds demonstrated anti-inflammatory activity in mouse models of dermatitis. This suggests potential applications in developing treatments for inflammatory conditions (Soeberdt et al., 2017).

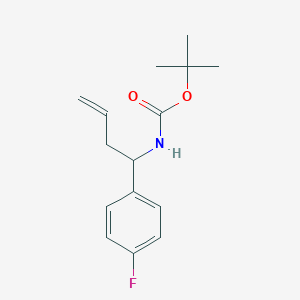

Synthesis of Optically Active Compounds : Another study focused on synthesizing an optically active decahydro-6-isoquinolone scaffold with a quaternary stereocenter. The synthesis process involved a copper-catalyzed, L-valine amide mediated Michael reaction, followed by a Robinson annulation, hydrogenation, and subsequent steps, leading to enantiomerically pure aldehydes. This work is crucial for the development of new chemical entities in medicinal chemistry (Christoffers et al., 2004).

Conformationally Restricted κ-Opioid Receptor Agonists : A study prepared diastereoisomeric decahydroquinoxalines as conformationally restricted analogs of κ agonists. These compounds showed high binding affinity and selectivity over other opioid receptors. This research provides insights into the structural requirements for κ-opioid receptor affinity and could guide the development of new therapeutic agents (Molenveld et al., 2015).

Pharmacological Properties : The pharmacological properties of decahydroquinoxalines were fine-tuned in a study by structural modifications in various parts of the pharmacophore. This research underlines the importance of structural modifications in drug design, specifically for targeting the κ-opioid receptor (Soeberdt et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Decahydroquinoxaline is a heterocyclic compound that contains a nitrogen atom in its structure It’s known that the hydroxyl group on the ring can act as an electron-donating group, which can be important for receptor binding and neurotransmission .

Mode of Action

It’s known that the compound’s interaction with its targets could lead to changes at the molecular level, potentially influencing various biological processes .

Biochemical Pathways

It’s known that heterocyclic compounds like decahydroquinoxaline can interact with various biochemical pathways, potentially influencing cellular functions .

Result of Action

It’s known that decahydroquinoxaline has anti-inflammatory properties , suggesting that it could influence cellular processes related to inflammation.

Propriétés

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEXMBGPIZUUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591551 | |

| Record name | Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decahydroquinoxaline | |

CAS RN |

90410-24-5 | |

| Record name | Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

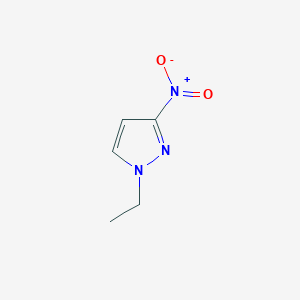

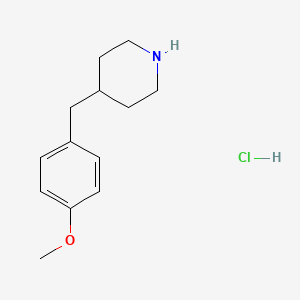

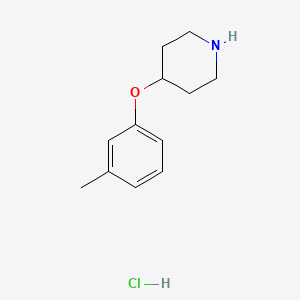

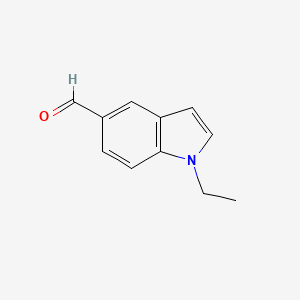

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)](/img/structure/B1602473.png)

![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)